4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione
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Overview
Description
4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione is a heterocyclic compound that belongs to the class of benzo[b]carbazoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable indole derivative, the compound can be synthesized through a series of reactions involving chlorination, methylation, and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzo[b]carbazoles .
Scientific Research Applications
4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]carbazole: A parent compound with similar structural features.
2,3-Benzcarbazole: Another derivative with distinct functional groups.
5H-Benzo[b]carbazole: A closely related compound with similar chemical properties.
Uniqueness
4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione is unique due to the presence of the chlorine and methyl groups, which can significantly influence its reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
830926-51-7 |
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Molecular Formula |
C17H10ClNO2 |
Molecular Weight |
295.7 g/mol |
IUPAC Name |
4-chloro-5-methylbenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C17H10ClNO2/c1-19-14-11(7-4-8-12(14)18)13-15(19)17(21)10-6-3-2-5-9(10)16(13)20/h2-8H,1H3 |
InChI Key |
OGFPFAWSZBFOIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)C3=C1C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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